Diflorfenicol Desdicloro

Descripción general

Descripción

Dideschloro Florfenicol (DDF), also known as Florfenicol, is a broad-spectrum, synthetic, bacteriostatic antibiotic. It is a derivative of thiamphenicol and is used in veterinary and human medicine. It is used in the treatment of bovine respiratory disease, mastitis, and other bacterial infections in animals, as well as in the treatment of bacterial infections in humans. DDF is also used in laboratory experiments, as it is relatively non-toxic and has a broad spectrum of activity.

Aplicaciones Científicas De Investigación

Eliminación de la Resistencia a los Antibióticos

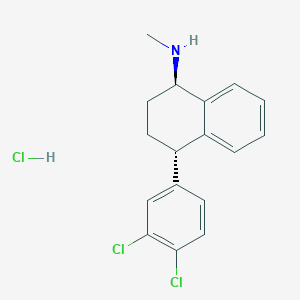

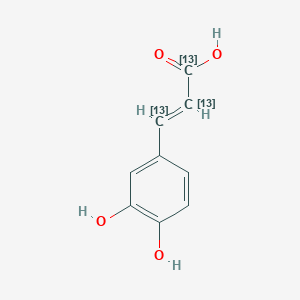

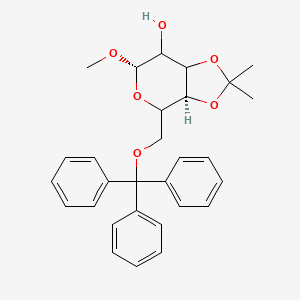

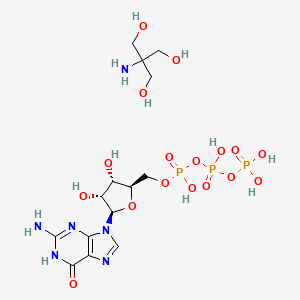

El Diflorfenicol Desdicloro (ddFF) juega un papel crucial en la eliminación de la resistencia a los antibióticos y los efectos perjudiciales del Florfenicol {svg_1}. La desfluoración del Florfenicol es esencial y se puede lograr mediante hierro cerovalente nanoscópico sulfurado (S-nZVI) {svg_2}.

Ciencia Ambiental

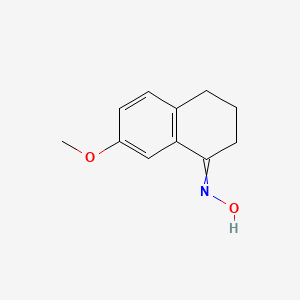

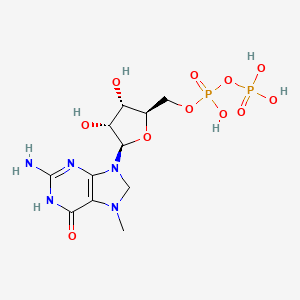

En el campo de la ciencia ambiental, el ddFF se utiliza en el estudio de los mecanismos de desfluoración. Los datos experimentales y los cálculos de teoría funcional de la densidad se han utilizado para demostrar cuatro vías de desfluoración promovidas por la descloración del Florfenicol, dependiendo de si se utiliza S-nZVI o no {svg_3}.

Reactivo Químico

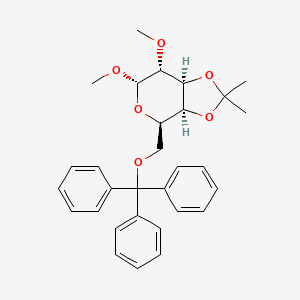

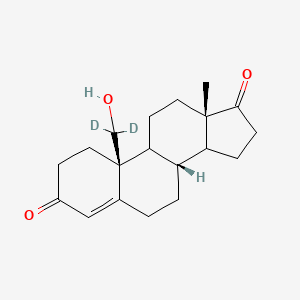

El this compound se utiliza como reactivo químico en varios experimentos científicos {svg_4}. También se utiliza en la producción de productos químicos finos, intermedios farmacéuticos e intermedios de materiales {svg_5}.

Medicina Veterinaria

El Florfenicol, del que se deriva el this compound, tiene varias aplicaciones en medicina veterinaria {svg_6}. Aunque no se mencionan las aplicaciones específicas del ddFF en este campo, es razonable inferir que podría utilizarse en contextos similares.

Nanotecnología

Existe un potencial para el uso de la nanotecnología para mejorar la eficacia del Florfenicol {svg_7}. Dado que el this compound es un derivado del Florfenicol, también podría beneficiarse de estos avances.

Análisis de Impurezas de Fármacos

El this compound se utiliza en el análisis de impurezas de fármacos {svg_8}. Sirve como compuesto de referencia en la Cromatografía Líquida de Alta Resolución (HPLC) para el análisis de impurezas del Florfenicol {svg_9}.

Mecanismo De Acción

Target of Action

Dideschloro Florfenicol (DDFF) is a derivative of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine and aquaculture . The primary targets of Florfenicol, and by extension DDFF, are bacterial and mitochondrial protein synthesis . It inhibits the expression of mitochondrial DNA-encoded proteins that are integral parts of four mitochondrial respiratory chain complexes .

Mode of Action

DDFF disrupts the protein synthesis of bacteria and mitochondria, leading to antibacterial and toxic effects . The mode of action involves the inhibition of peptidyl transferase in both prokaryotic organisms and mitochondria, leading to mitochondrial protein synthesis inhibition and mitochondrial dysfunction .

Biochemical Pathways

DDFF affects several biochemical pathways. It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency . This leads to the inhibition of proliferation and differentiation in DDFF-treated cells .

Pharmacokinetics

Studies on florfenicol-loaded niosomes (flns), a nano-sized pharmaceutical formulation, have shown that flns exhibited a substantially higher maximum plasma concentration (cmax) of florfenicol compared to free florfenicol . Furthermore, FLNs showed significantly higher area under the curve (AUC 0–t) than free Florfenicol, indicating improved oral bioavailability .

Action Environment

The action of DDFF can be influenced by environmental factors. For instance, the defluorination of Florfenicol, which is essential to eliminate its antibiotic resistance and detrimental effects, can be achieved by sulfidated nanoscale zerovalent iron (S-nZVI) . This process involves four dechlorination-promoted defluorination pathways of Florfenicol, depending on the presence of S-nZVI .

Safety and Hazards

Direcciones Futuras

There is ongoing research into improving the effectiveness of Florfenicol, a related compound, through the use of nanotechnology . Additionally, the influence of various Florfenicol concentrations on the treatment effect of greenhouse turtle breeding wastewater by intermittent aeration dynamic membrane bioreactor (IADMBR) has been investigated .

Análisis Bioquímico

Biochemical Properties

Dideschloro Florfenicol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been shown to have an impact on the immunity and antioxidant activity in aquatic creatures

Cellular Effects

Its parent compound, Florfenicol, has been shown to significantly diminish proliferation viability and obstruct the directed differentiation of P19 stem cells . It is plausible that Dideschloro Florfenicol may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies on Florfenicol have shown that it functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis . It is possible that Dideschloro Florfenicol exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Florfenicol is known to have low side effects and strong bactericidal effect, and a significant portion of it is not absorbed by the animal body and accumulates in the aquatic environment

Propiedades

IUPAC Name |

N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWQTDMSXSQXOI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101121761 | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138872-76-1 | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138872-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)